CCT137690, also known as 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole or 6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1H-Imidazo[4,5-B]pyridine, is a synthetic, orally bioavailable small molecule. [] It functions as a pan-Aurora kinase inhibitor, primarily targeting Aurora A and B kinases with high selectivity. [, ] This compound has shown significant potential as an anti-cancer agent in preclinical studies. [] CCT137690 effectively inhibits the growth of various cancer cell lines, including those derived from colon cancer, neuroblastoma, leukemia, and melanoma. [, , , ]
CCT137690 was synthesized as part of research aimed at developing selective inhibitors for Aurora kinases. Its classification as an Aurora kinase inhibitor places it within a category of compounds that target key regulatory proteins involved in mitosis, thus potentially offering therapeutic benefits in oncology .
The synthesis of CCT137690 involves several key steps, primarily utilizing palladium-catalyzed reactions. The process begins with the formation of an azaindole ring through a heteroannulation reaction. This is followed by the introduction of various substituents via cross-coupling reactions, including Suzuki coupling and Sonogashira coupling techniques. A detailed synthesis pathway includes:
CCT137690 features a complex molecular structure characterized by a pyridine core with multiple substituents that enhance its binding affinity to Aurora kinases. The precise molecular formula is not explicitly provided in the sources, but structural analysis indicates significant interactions with the ATP-binding sites of the kinases, which are crucial for their enzymatic activity.
Key structural data include:
CCT137690 undergoes several critical reactions that facilitate its mechanism of action:
CCT137690 functions primarily by inhibiting Aurora A and Aurora B kinases, which are essential for proper mitotic progression. The inhibition leads to:
While specific physical properties such as melting point or solubility are not detailed in the sources, general characteristics can be inferred:
Analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to quantify CCT137690 in biological samples, ensuring accurate dosing during experimental applications .
CCT137690 holds potential applications primarily in cancer therapeutics due to its selective inhibition of Aurora kinases. Its applications include:
CCT137690 is an imidazo[4,5-b]pyridine derivative that potently inhibits all three Aurora kinase isoforms (A, B, and C) with low-nanomolar half-maximal inhibitory concentrations (IC₅₀). Biochemical assays demonstrate IC₅₀ values of 15 nM for Aurora A, 25 nM for Aurora B, and 19 nM for Aurora C, establishing it as a pan-Aurora inhibitor [3] [4] [9]. Kinase profiling studies confirm high selectivity: CCT137690 exhibits minimal off-target activity against major cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP2D6, etc.; IC₅₀ > 10 µM) and only moderate inhibition of the hERG ion channel (IC₅₀ = 3.0 µM) [4]. In cellular contexts, it effectively suppresses proliferation in diverse cancer cell lines, including:
Table 1: Selectivity Profile of CCT137690
Target | IC₅₀ (nM) | Cellular GI₅₀ (µM) |
---|---|---|
Aurora A | 15 | 0.14–0.47 |
Aurora B | 25 | 0.14–0.47 |
Aurora C | 19 | 0.14–0.47 |
hERG ion channel | 3000 | Not tested |
Cytochrome P450s | >10,000 | Not tested |
CCT137690 competitively binds the adenosine triphosphate (ATP)-binding pocket of Aurora kinases via its imidazo[4,5-b]pyridine core. Structural analyses reveal that the bromophenyl substituent occupies a hydrophobic region adjacent to the ATP-binding site, while the morpholine moiety stabilizes interactions with catalytic residues [4] [9]. This binding mode:
By inhibiting Aurora kinases, CCT137690 induces catastrophic mitotic defects:
Table 2: Mitotic Defects Induced by CCT137690
Cellular Effect | Experimental Model | Concentration |
---|---|---|
Histone H3 dephosphorylation | HCT116, HeLa cells | 0.5 µM |
Multipolar spindle formation | ORL-48, ORL-115 oral cancer | 0.1–0.3 µM |
Polyploidy (>4N DNA content) | Neuroblastoma (KELLY cells) | 0.25 µM |
Apoptosis (PARP cleavage) | MCF-7 breast cancer | 4.5 µM |
Beyond mitotic disruption, CCT137690 inhibits oncogenic signaling cascades:
Table 3: Non-Mitotic Signaling Pathways Modulated by CCT137690
Pathway | Effect | Experimental Model |
---|---|---|
FLT3-ITD/STAT5 | Inhibits phosphorylation | MOLM-13 AML xenografts |
AURKA-MYCN interaction | Destabilizes MYCN oncoprotein | KELLY neuroblastoma cells |
LncRNA expression | Downregulates HOTAIR, BC200 | MDA-MB-231 breast cancer |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: